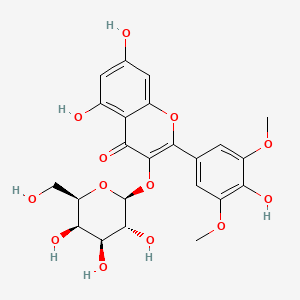
Syringetin 3-O-galactoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Syringetin 3-O-galactoside is a naturally occurring flavonoid glycoside. It is a derivative of syringetin, which is an O-methylated flavonol. This compound is found in various plants, including red grapes and certain berries. This compound is known for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of syringetin 3-O-galactoside typically involves the glycosylation of syringetin. One common method is the use of glycosyl donors such as galactose derivatives in the presence of catalysts like Lewis acids. The reaction conditions often include mild temperatures and neutral to slightly acidic pH to ensure the stability of the flavonoid structure .
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods, including the use of engineered microorganisms that express specific glycosyltransferases. These enzymes facilitate the transfer of galactose to syringetin, producing this compound in a more sustainable and efficient manner .
化学反応の分析
Types of Reactions
Syringetin 3-O-galactoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the flavonoid structure to hydroxyl groups.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties .
科学的研究の応用
Syringetin 3-O-galactoside has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of flavonoid glycosides in various chemical reactions.
Biology: Research has shown its potential in modulating biological pathways, including those involved in inflammation and oxidative stress.
Medicine: this compound is being investigated for its potential therapeutic effects, particularly in cancer treatment and bone health.
Industry: It is used in the development of nutraceuticals and functional foods due to its health-promoting properties
作用機序
The mechanism of action of syringetin 3-O-galactoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Effects: It inhibits pro-inflammatory cytokines and modulates signaling pathways such as NF-κB.
Anticancer Properties: It induces apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle regulators
類似化合物との比較
Syringetin 3-O-galactoside is unique compared to other similar compounds due to its specific glycosylation pattern. Similar compounds include:
Syringetin 3-O-glucoside: Another glycoside of syringetin with glucose instead of galactose.
Isorhamnetin 3-O-galactoside: A similar flavonoid glycoside with isorhamnetin as the aglycone.
Laricitrin 3-O-galactoside: A related compound with laricitrin as the aglycone
These compounds share similar biological activities but differ in their glycosylation patterns and specific biological effects.
特性
分子式 |
C23H24O13 |
|---|---|
分子量 |
508.4 g/mol |
IUPAC名 |
5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C23H24O13/c1-32-12-3-8(4-13(33-2)16(12)27)21-22(18(29)15-10(26)5-9(25)6-11(15)34-21)36-23-20(31)19(30)17(28)14(7-24)35-23/h3-6,14,17,19-20,23-28,30-31H,7H2,1-2H3/t14-,17+,19+,20-,23+/m1/s1 |
InChIキー |
JMFWYRWPJVEZPV-UOCKATJYSA-N |
異性体SMILES |
COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O |
正規SMILES |
COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








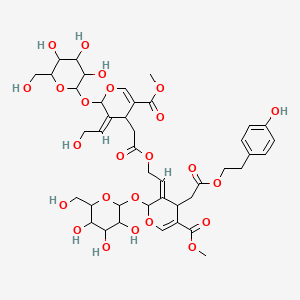
![Spiro[4.7]dodecane](/img/structure/B14748417.png)
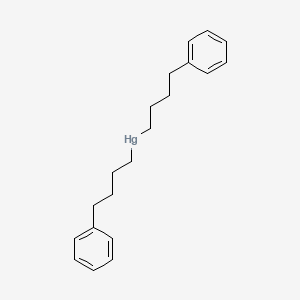
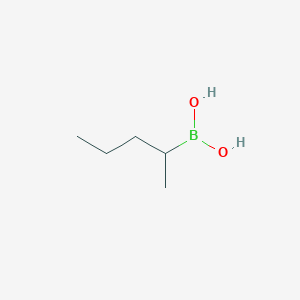
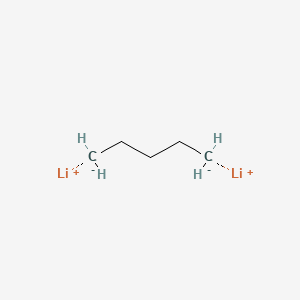
![(1R,9S,10R)-3-hydroxy-4,12-dimethoxy-17-methyl-17-oxido-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one](/img/structure/B14748435.png)
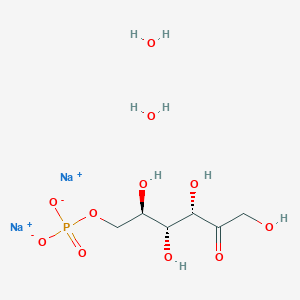
![2-[2-(2-aminopropanoylamino)propanoylamino]-N-[4-(hydroxymethyl)phenyl]butanediamide](/img/structure/B14748446.png)
